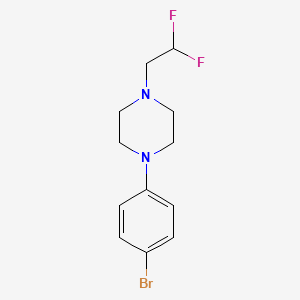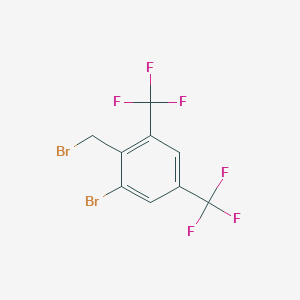
7-Brom-4-chlorchinolin-3-amin
Übersicht
Beschreibung
7-Bromo-4-chloroquinolin-3-amine is a useful research compound. Its molecular formula is C9H6BrClN2 and its molecular weight is 257.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromo-4-chloroquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-4-chloroquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von Lenacapavir
“7-Brom-4-chlorchinolin-3-amin” ist ein heterocyclisches Fragment, das bei der Synthese von Lenacapavir, einem potenten Kapsidinhibitor zur Behandlung von HIV-1-Infektionen, verwendet wird . Die Synthese dieser Verbindung aus dem preiswerten 2,6-Dichlorbenzonitril wurde in einer Forschungsarbeit beschrieben . Diese Synthesemethode verwendet eine zweistufige Sequenz, einschließlich regioselektiver Bromierung und Heterocyclenbildung mit Hydrazin, um das gewünschte Produkt zu erhalten . Diese neue Synthese bietet einen potenziell wirtschaftlichen Weg zur großtechnischen Produktion dieses heterocyclischen Fragments von Lenacapavir .
Wirkmechanismus
Target of Action
It is known that 4-aminoquinoline nucleus compounds, which 7-bromo-4-chloroquinolin-3-amine is a derivative of, have been found to display a wide range of bioactive properties including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .
Mode of Action
It is synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases . The interaction of 7-Bromo-4-chloroquinolin-3-amine with its targets likely involves these chemical structures.
Biochemical Pathways
The wide range of bioactive properties displayed by 4-aminoquinoline nucleus compounds suggests that multiple biochemical pathways could be affected .
Pharmacokinetics
The molecular weight of 7-bromo-4-chloroquinolin-3-amine is 25751 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds containing schiff bases of 7-chloro-4-aminoquinolines have been found to have high antimicrobial potential .
Action Environment
The synthesis of 7-bromo-4-chloroquinolin-3-amine involves a nucleophilic aromatic substitution reaction, which could potentially be influenced by environmental factors such as temperature and ph .
Biochemische Analyse
Biochemical Properties
7-Bromo-4-chloroquinolin-3-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby modulating downstream signaling events. For instance, 7-Bromo-4-chloroquinolin-3-amine can bind to the active site of kinases, leading to the inhibition of their catalytic activity and subsequent alteration of cellular signaling dynamics .
Cellular Effects
The effects of 7-Bromo-4-chloroquinolin-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 7-Bromo-4-chloroquinolin-3-amine has been observed to affect the MAPK/ERK pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth .
Molecular Mechanism
At the molecular level, 7-Bromo-4-chloroquinolin-3-amine exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. For example, 7-Bromo-4-chloroquinolin-3-amine has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Bromo-4-chloroquinolin-3-amine in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term exposure to 7-Bromo-4-chloroquinolin-3-amine can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of 7-Bromo-4-chloroquinolin-3-amine vary with different dosages. At lower doses, this compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, 7-Bromo-4-chloroquinolin-3-amine can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often associated with the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
7-Bromo-4-chloroquinolin-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are mediated by enzymes such as cytochrome P450s and transferases, which modify the chemical structure of 7-Bromo-4-chloroquinolin-3-amine, leading to the formation of metabolites with altered biological activity. The effects on metabolic flux and metabolite levels can vary based on the specific metabolic pathway involved .
Transport and Distribution
The transport and distribution of 7-Bromo-4-chloroquinolin-3-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux. Additionally, 7-Bromo-4-chloroquinolin-3-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions play a crucial role in determining the bioavailability and efficacy of the compound in different biological contexts .
Subcellular Localization
The subcellular localization of 7-Bromo-4-chloroquinolin-3-amine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize within the nucleus, cytoplasm, and mitochondria, where it can exert its biochemical effects. The activity and function of 7-Bromo-4-chloroquinolin-3-amine are often dependent on its precise subcellular localization, as this determines its accessibility to target biomolecules and its ability to modulate cellular processes .
Eigenschaften
IUPAC Name |
7-bromo-4-chloroquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSJTJZWPGLBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1-(Butane-1-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1449591.png)
![2-(5-Fluoropyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449592.png)



![3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one](/img/structure/B1449600.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-methylpentanoic acid](/img/structure/B1449603.png)


![2-[4-(4-Fluoro-benzyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1449608.png)

![5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1449610.png)
